methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether
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Overview
Description
methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and hydrazine hydrate to form the intermediate 4-methoxyphenylthiosemicarbazide. This intermediate is then cyclized with methyl isothiocyanate under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazolothiadiazoles
Scientific Research Applications
methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors .
Mechanism of Action
The mechanism of action of methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-Chlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-Bromophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
methyl 4-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl ether is unique due to the presence of the methoxy group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved membrane permeability and better interaction with molecular targets compared to its halogenated analogs .
Properties
CAS No. |
923551-07-9 |
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Molecular Formula |
C11H10N4OS |
Molecular Weight |
246.29g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H10N4OS/c1-7-14-15-10(12-13-11(15)17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3 |
InChI Key |
QSWOZYLXVPBVHT-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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